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Compound of Interest

Compound Name: 3-Methylmorpholine hydrochloride

Cat. No.: B1320890 Get Quote

CAS Number: 1022094-03-6

This technical guide provides an in-depth overview of (S)-3-Methylmorpholine hydrochloride,

a key chiral intermediate in the synthesis of pharmacologically active compounds. This

document is intended for researchers, scientists, and professionals in the field of drug

development and medicinal chemistry.

Chemical Identity and Properties
(S)-3-Methylmorpholine hydrochloride is the hydrochloride salt of (S)-3-Methylmorpholine.

The introduction of the methyl group at the C-3 position creates a chiral center, making it a

valuable building block for stereospecific synthesis.

Table 1: Chemical Identifiers and Synonyms

Parameter Value

CAS Number 1022094-03-6

Molecular Formula C₅H₁₂ClNO

Molecular Weight 137.61 g/mol

Synonyms

(3S)-3-Methylmorpholine hydrochloride, (S)-3-

Methylmorpholine HCl, (3S)-Methylmorpholine

hydrochloride, (S)-3-Methylmorpholine chloride
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Table 2: Physicochemical Properties

Property Value

Physical Form White to off-white crystalline powder

Melting Point >200 °C

Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)

Purity Typically >97%

Synthesis and Characterization
While multiple synthetic routes to morpholines and their derivatives exist, a common approach

to synthesizing chiral 3-methylmorpholine involves the reduction of a chiral morpholin-3-one

precursor. The hydrochloride salt is then prepared by treating the free base with hydrochloric

acid.

Experimental Protocol: Synthesis of (S)-3-
Methylmorpholine from (S)-5-Methylmorpholin-3-one
This protocol is a representative method for the synthesis of the free base, which can then be

converted to the hydrochloride salt.

Materials:

(S)-5-methylmorpholin-3-one

Lithium aluminum hydride (LAH)

Anhydrous tetrahydrofuran (THF)

Deionized water

2N Sodium hydroxide solution

Anhydrous sodium sulfate
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Diatomaceous earth

2% Methanol in dichloromethane

Procedure:

Suspend lithium aluminum hydride (3.0 equivalents) in anhydrous tetrahydrofuran in a three-

necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet at 0°C.

Dissolve (S)-5-methylmorpholin-3-one in anhydrous tetrahydrofuran and add it dropwise to

the LAH suspension at 0°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir overnight.

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 2N

sodium hydroxide solution, and then more water, while maintaining a low temperature.

Stir the resulting mixture for 30 minutes.

Add a 2% methanol in dichloromethane solution and continue stirring for 1 hour.

Filter the crude product through a pad of diatomaceous earth.

Dry the filtrate over anhydrous sodium sulfate.

Concentrate the filtrate under reduced pressure at a low temperature (20-25°C) to yield

(S)-3-methylmorpholine.

Conversion to Hydrochloride Salt:

The resulting (S)-3-methylmorpholine free base can be dissolved in a suitable solvent like

diethyl ether or isopropanol and treated with a stoichiometric amount of hydrochloric acid

(either as a gas or a solution in a compatible solvent) to precipitate the (S)-3-
Methylmorpholine hydrochloride salt, which can then be collected by filtration and dried.

Applications in Drug Development
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(S)-3-Methylmorpholine hydrochloride is a crucial building block in the synthesis of various

pharmaceutical candidates, most notably as a key component of morpholinopyrimidine

derivatives that act as inhibitors of the PI3K/mTOR signaling pathway.[1]

Role in PI3K/mTOR Inhibitor Synthesis
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin

(mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its

dysregulation is a hallmark of many cancers, making it a prime target for therapeutic

intervention. The morpholine moiety is a common feature in many PI3K/mTOR inhibitors,

where the oxygen atom can form a critical hydrogen bond in the kinase hinge region.[1] The

use of the chiral (S)-3-methylmorpholine allows for stereospecific interactions that can enhance

potency and selectivity.[2][3]

Below is a generalized workflow for the synthesis of morpholinopyrimidine-based PI3K/mTOR

inhibitors.
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Caption: Synthetic workflow for PI3K/mTOR inhibitors.
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The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex cascade of intracellular signaling. Inhibitors

developed using (S)-3-Methylmorpholine hydrochloride often target PI3K and/or mTOR to

disrupt this pathway and induce apoptosis in cancer cells.
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Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Safety and Handling
(S)-3-Methylmorpholine hydrochloride should be handled in a well-ventilated area by trained

personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves,

and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data

Sheet (SDS) provided by the supplier.

This technical guide is intended to provide a summary of the available information on (S)-3-
Methylmorpholine hydrochloride for research and development purposes. Researchers

should consult the primary literature for more detailed information on specific applications and

protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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